

An In-depth Technical Guide to Solvent Violet 13 (C.I. 60725)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Solvent violet 13

Cat. No.: B083482

[Get Quote](#)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

This guide provides a comprehensive technical overview of **Solvent Violet 13**, an anthraquinone-based dye. We will move beyond simple data recitation to explore the causality behind its synthesis, properties, and applications, ensuring a deep, field-proven understanding for professionals in scientific research and development.

The primary CAS Number for **Solvent Violet 13** is 81-48-1.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) A deprecated CAS number, 12217-81-1, may also be encountered in older literature.[\[1\]](#)

Core Identity and Physicochemical Profile

Solvent Violet 13, known by its IUPAC name 1-hydroxy-4-(p-tolylamino)anthracene-9,10-dione, is a synthetic dye valued for its brilliant bluish-violet hue and stability.[\[6\]](#) It is structurally classified as an anthraquinone dye, a family of colorants known for their good-to-excellent lightfastness and thermal stability, which are critical attributes for applications in durable materials.[\[4\]](#)[\[7\]](#)

The molecule's core is the anthracene-9,10-dione structure. The strategic placement of hydroxyl (-OH) and substituted amino (-NH-R) groups at the 1 and 4 positions acts as powerful auxochromes. These groups are crucial for shifting the molecule's absorption spectrum into the visible range, thereby producing its characteristic deep violet color.

Key Physicochemical Properties

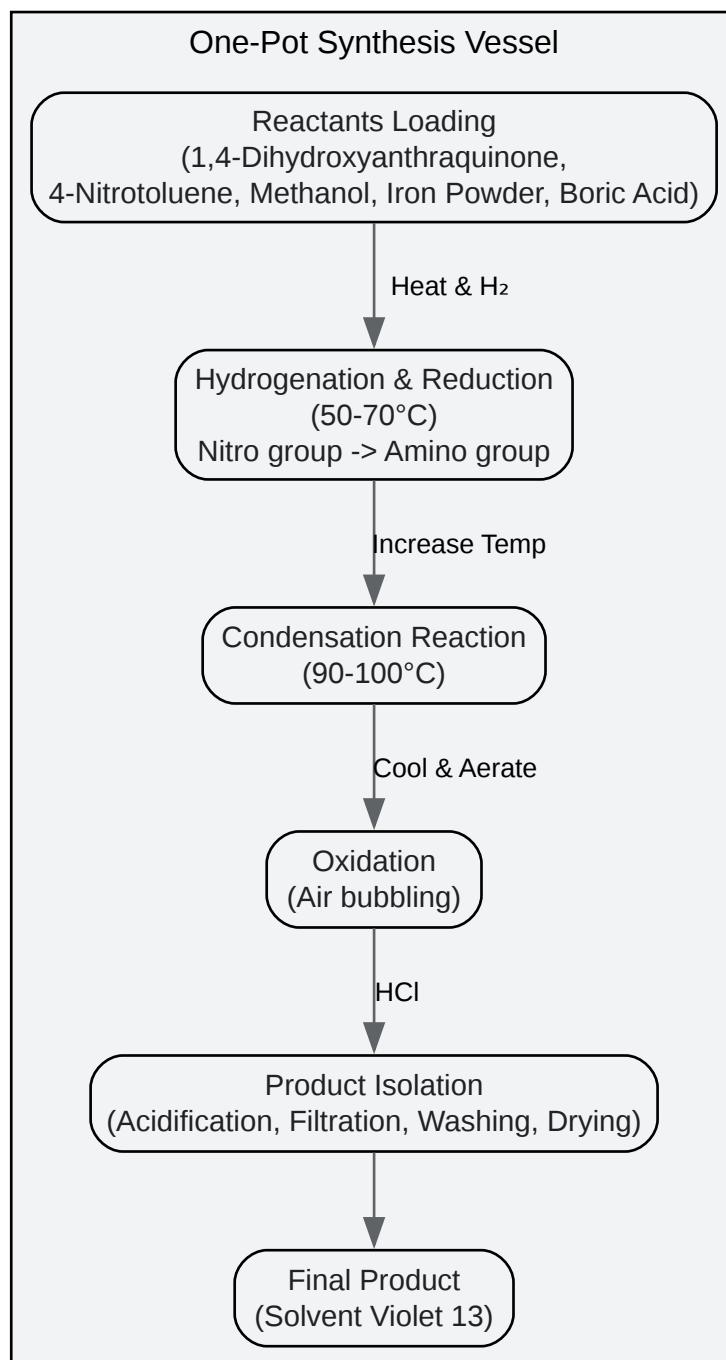
The properties of **Solvent Violet 13** make it highly suitable for coloring non-aqueous systems, such as polymers and hydrocarbon-based solvents. Its insolubility in water is a key feature, preventing leaching in many applications.[6][8][9]

Property	Value	Source(s)
CAS Number	81-48-1	[3][4]
C.I. Name	Solvent Violet 13 (60725)	[1][6]
Synonyms	D&C Violet No. 2, Alizurol Purple, Quinizarin Blue	[3][6]
Molecular Formula	C ₂₁ H ₁₅ NO ₃	[3][6][10]
Molecular Weight	329.35 g/mol	[10][11]
Appearance	Violet powder	[4][8]
Melting Point	~186°C	[12]
Solubility	Insoluble in water. Soluble in acetone, benzene, toluene, xylene, and dimethylformamide (DMF).	[6][8][9]
Heat Stability	High; stable up to 260-350°C in various plastics.	[7][8]
Lightfastness	Good to Excellent (6-8 on a scale of 8) in resins.	[4]

Synthesis Pathways: From Traditional to Green Chemistry

The industrial synthesis of **Solvent Violet 13** traditionally involves the condensation of an anthraquinone intermediate with p-toluidine. The primary starting material is often 1,4-dihydroxyanthraquinone (Quinizarin) or its leuco form.[9][13]

Traditional Condensation Reaction


The core mechanism involves the nucleophilic substitution of a hydroxyl or halo group on the anthraquinone ring by the amino group of p-toluidine. Boric acid is often used as a catalyst and condensing agent. The reaction typically proceeds as follows:

- Leuco Body Formation: 1,4-dihydroxyanthraquinone is first reduced to its leuco form (anthracene-1,4,9,10-tetraol). This step increases the reactivity of the C1 and C4 positions.
- Condensation: The leuco compound is reacted with p-toluidine (p-methylaniline).[\[13\]](#)
- Oxidation: The resulting intermediate is oxidized back to the stable anthraquinone structure, yielding the final dye.

Modern Environmentally-Conscious Synthesis

A significant drawback of the traditional method is the use of p-toluidine, a highly toxic raw material. Modern synthetic strategies aim to circumvent this by using a "one-pot" process starting from 4-nitrotoluene.[\[14\]](#)[\[15\]](#) This approach integrates the reduction of the nitro group and the condensation into a single, streamlined workflow, reducing handling of hazardous intermediates and saving resources.[\[15\]](#)

The general workflow for this improved synthesis is as follows:

[Click to download full resolution via product page](#)

Caption: A streamlined, one-pot synthesis workflow for **Solvent Violet 13**.

Industrial and Research Applications

The high stability and solvent-soluble nature of **Solvent Violet 13** underpin its use across various sectors.

- **Plastics and Polymers:** It is extensively used for coloring thermoplastics such as polystyrene (PS), ABS, polycarbonate (PC), PMMA, and PET.[\[1\]](#)[\[4\]](#)[\[16\]](#) Its high thermal stability allows it to withstand the high temperatures of polymer processing without degradation.[\[7\]](#)
- **Hydrocarbon Products:** It serves as a colorant for solvents, gasoline, oils, greases, and waxes.[\[4\]](#)[\[6\]](#)
- **Cosmetics:** Under the name D&C Violet No. 2, it is approved for use in externally applied cosmetics, including hair and skin care products.[\[6\]](#)
- **Pyrotechnics:** It is a component in some violet-colored smoke compositions.[\[6\]](#)
- **Specialty Inks:** Its solubility in organic solvents makes it suitable for use in certain inkjet inks and for coloring metal foils.[\[7\]](#)

Experimental Protocol: Coloring Polystyrene Resin

This protocol details a standard laboratory procedure for incorporating **Solvent Violet 13** into polystyrene to create a colored plastic sample. This process is self-validating; a uniform, brilliant violet color in the final product without specks or degradation indicates a successful procedure.

Materials and Equipment

- **Solvent Violet 13** (C.I. 60725)
- Polystyrene (PS) pellets, clear
- Two-roll mill or small-scale extruder
- Heat press
- Analytical balance
- Metal mixing bowl

Step-by-Step Methodology

- Pre-Drying: Dry the polystyrene pellets in an oven at 80°C for 2-4 hours to remove any residual moisture, which can cause defects in the final product.
- Masterbatch Preparation (Dry Blending):
 - Weigh the required amount of polystyrene pellets.
 - On an analytical balance, weigh **Solvent Violet 13** powder. A typical loading is 0.01% to 0.2% by weight, depending on the desired color intensity.[\[2\]](#)[\[4\]](#)
 - In a metal bowl, combine the PS pellets and dye powder. Mix thoroughly until the pellets are evenly coated. This is a crucial step to ensure uniform color distribution.
- Melt Compounding:
 - Set the temperature of the two-roll mill or extruder to the appropriate processing temperature for polystyrene (typically 180-220°C).
 - Gradually add the dry-blended mixture to the compounding equipment. The heat and shear forces will melt the polymer and disperse the dye molecules throughout the matrix.
 - Continue mixing until a homogenous, uniformly colored melt is achieved.
- Sample Molding:
 - Take the compounded polymer melt and place it into a mold.
 - Transfer the mold to a heat press set at the molding temperature for PS (~190°C).
 - Apply pressure to form the sample into the desired shape (e.g., a flat plaque).
 - Cool the mold under pressure to solidify the sample.
- Quality Assessment:
 - Eject the cooled sample.

- Visually inspect for color uniformity, clarity, and the absence of unincorporated dye specks or signs of thermal degradation (e.g., yellowing, black spots).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. epsilonpigments.com [epsilonpigments.com]
- 2. spectracolors.com [spectracolors.com]
- 3. CAS 81-48-1: Solvent Violet 13 | CymitQuimica [cymitquimica.com]
- 4. pylamdyes.com [pylamdyes.com]
- 5. Solvent Violet 13 | CAS 81-48-1 | LGC Standards [lgcstandards.com]
- 6. Solvent Violet 13 - Wikipedia [en.wikipedia.org]
- 7. Applications of Solvent Violet 13 - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 8. Solvent Violet 13 - Solvent Violet B - Transparent Violet S-B from Emperor Chem [emperordye.com]
- 9. worlddyeveriety.com [worlddyeveriety.com]
- 10. cnicolorchem.com [cnicolorchem.com]
- 11. 81-48-1 | 1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione - Moldb [moldb.com]
- 12. aksci.com [aksci.com]
- 13. Solvent Violet 13 synthesis - chemicalbook [chemicalbook.com]
- 14. CN105237417A - Synthetic method for solvent violet 13 - Google Patents [patents.google.com]
- 15. Solvent Violet 13 | 5 Publications | 4 Citations | Top Authors | Related Topics [scispace.com]
- 16. Solvent Violet 13 – Ranbar Violet B Anthraquinone Dye [ranbarr.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Solvent Violet 13 (C.I. 60725)]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b083482#what-is-the-cas-number-for-solvent-violet-13>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com